1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine
Description
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEXHRBQZMYOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group via a nucleophilic aromatic substitution reaction.
Formation of Methanimine Group: The methanimine group is introduced by reacting aniline derivatives with formaldehyde and a reducing agent.
Final Coupling: The final step involves coupling the imidazole-phenyl intermediate with the methanimine-methylphenyl intermediate under suitable conditions, such as using a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
This compound can serve as a pharmacophore in drug design, particularly for targeting enzymes or receptors that involve imidazole interactions. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial in enzyme inhibition or activation. Research indicates that imidazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Case Studies
- Anticancer Activity : Compounds similar to 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine have been studied for their ability to inhibit cancer cell proliferation. For instance, imidazole derivatives have shown promise in targeting specific pathways involved in tumor growth .
- Enzyme Inhibition : Studies have demonstrated that imidazole-containing compounds can effectively inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Materials Science
Synthesis of Advanced Materials
The compound's unique structural features allow it to be utilized in the synthesis of advanced materials, including polymers and coordination complexes. Its ability to form stable complexes with metals can be leveraged in creating novel materials with specialized properties.
Biological Studies
Biological Probes and Ligands
this compound can function as a probe or ligand in biological assays to study enzyme activities or protein-ligand interactions. The structural similarity of imidazole to histidine allows it to bind effectively with various biological molecules.
Industrial Applications
Catalysis and Synthesis Intermediates
The compound may also find applications in industrial settings as a catalyst or an intermediate in the synthesis of other complex organic molecules. Its reactivity profile suggests potential uses in developing new synthetic pathways for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or coordination with metal ions. The imidazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Halogen-Substituted Analogues :
describes two isomorphous compounds, (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analogue (Br-substituted). Both crystallize in the triclinic space group P-1 with nearly identical unit cell parameters (e.g., a = 7.9767 Å for Cl vs. 8.0720 Å for Br). The dihedral angle between the terminal phenyl rings (~56°) and intermolecular interactions (C–H⋯N and π–π stacking) are conserved, highlighting the robustness of weak interactions in maintaining structural integrity despite halide substitution .
Nitro and Sulfonyl Derivatives: lists N-(2,4-dimethoxybenzyl)-1-(4-nitrophenyl)methanimine (6) and N-(2,4-dimethoxybenzyl)-1-(4-(methylsulfonyl)phenyl)methanimine (7). The nitro group in (6) introduces strong electron-withdrawing effects, reducing basicity compared to the target compound’s imidazole.
Key Research Findings and Data
Crystallographic Insights
The isomorphism in halogenated analogues () suggests that even minor substituent changes (Cl→Br) minimally disrupt crystal packing. This predictability is critical for designing materials with tailored properties.
Spectroscopic Characterization
1H NMR data for analogues (e.g., N-benzyl-1-(4-nitrophenyl)methanimine in ) reveal characteristic imine proton signals at δ 8.3–8.5 ppm. The target compound’s spectrum should display similar shifts, with additional peaks for imidazole protons (δ 7.5–8.0 ppm) .
Computational Predictions
The target compound’s imidazole-phenyl framework may exhibit comparable binding affinities in silico models.
Biological Activity
1-(4-imidazol-1-ylphenyl)-N-(3-methylphenyl)methanimine is a synthetic organic compound notable for its diverse biological activities. This compound features an imidazole ring, which is often associated with significant biological interactions, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes an imidazole ring linked to a phenyl group and a methanimine moiety. The presence of the imidazole ring is crucial for its biological activity, as it can form coordination complexes with metal ions and participate in hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of metalloproteins where metal ion coordination is critical for function.
- Protein-Ligand Interactions : The compound may act as a ligand in protein-ligand interactions, influencing the structural conformation and activity of target proteins.
In Vitro Studies
Research indicates that this compound can serve as a probe in biological assays. It has shown promise in studying enzyme activities and protein-ligand interactions, which are vital for understanding metabolic pathways and disease mechanisms.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-imidazol-1-ylphenyl)-N-phenylmethanimine | Similar structure without methyl group | Moderate enzyme inhibition |
| 1-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)methanimine | Methyl group at para position | Enhanced binding affinity |
| 1-(4-imidazol-1-ylphenyl)-N-(2-methylphenyl)methanimine | Methyl group at ortho position | Reduced activity compared to meta |
The positioning of the methyl group significantly influences the compound's binding affinity and overall biological activity.
Research Applications
The compound has several potential applications in various fields:
- Medicinal Chemistry : It can be explored further as a pharmacophore in drug design, particularly targeting enzymes or receptors that interact with imidazole-containing ligands.
- Materials Science : Its unique structural features may be utilized in synthesizing advanced materials or coordination complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
